(4,8-Dimethylnona-3,7-dien-1-yl)benzene, also known as 2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropane-1-carboxylic acid, is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound falls under the category of organic compounds, specifically hydrocarbons and derivatives, due to its structure containing multiple carbon-carbon double bonds and a cyclopropane ring.
The compound can be synthesized from simpler organic precursors through various chemical reactions. It has been studied for its potential biological activities and applications in medicinal chemistry and materials science.
The synthesis of (4,8-Dimethylnona-3,7-dien-1-yl)benzene typically involves multi-step processes starting from simpler organic molecules. Key methods include:
The synthetic route often requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize yield and selectivity. For instance, the use of Lewis acids or bases may facilitate certain steps in the synthesis.
The molecular structure of (4,8-Dimethylnona-3,7-dien-1-yl)benzene features a complex arrangement of carbon atoms with multiple double bonds and a cyclopropane ring.
Property | Data |
---|---|
IUPAC Name | 2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropane-1-carboxylic acid |
InChI | InChI=1S/C16H26O2/c1-12(2)7-5-8-13(3)9-6-10-16(4)11-14(16)15(17)18/h7,9,14H... |
InChI Key | PCVLZCAPUFPFOA-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCCC(=CCCC1(CC1C(=O)O)C)C)C |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4,8-Dimethylnona-3,7-dien-1-yl)benzene involves its interaction with biological targets that may lead to significant biological effects such as enzyme inhibition or modulation of signaling pathways. Preliminary studies indicate potential interactions with proteins involved in inflammation and cell signaling processes.
The compound exhibits typical properties associated with hydrocarbons:
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Melting Point | Not specified |
(4,8-Dimethylnona-3,7-dien-1-yl)benzene has several scientific applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2